Phosphate dibasic-d2 (sodium)
Description
Sodium phosphate dibasic (Na₂HPO₄), also known as disodium hydrogen phosphate, is a sodium salt of phosphoric acid. It exists in multiple hydration states, including anhydrous, dihydrate, heptahydrate, and dodecahydrate forms, each with distinct properties and applications. Key characteristics include:
Properties
Molecular Formula |
HNa2O4P |
|---|---|
Molecular Weight |
142.965 g/mol |
IUPAC Name |
disodium;deuterio phosphate |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD |
InChI Key |
BNIILDVGGAEEIG-DYCDLGHISA-L |
Isomeric SMILES |
[2H]OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphate dibasic-d2 (sodium) can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of phosphate dibasic-d2 (sodium) typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate:
CaHPO4+NaHSO4→NaH2PO4+CaSO4
In the second step, the resulting solution of monosodium phosphate is partially neutralized with sodium hydroxide:
NaH2PO4+NaOH→Na2HPO4+H2O
Chemical Reactions Analysis
Buffering Reactions and pH Dynamics
Na₂HPO₄ acts as a buffer in aqueous solutions, maintaining pH stability through equilibrium:
Thermal Decomposition
At elevated temperatures, Na₂HPO₄ undergoes decomposition:
\text{Na}_2\text{HPO}_4\xrightarrow{240^\circ \text{C}}\text{Na}_4\text{P}_2\text{O}_7+\text{H}_2\text{O}$$Thisreactionproducessodiumpyrophosphate(Na₄P₂O₇),acompoundusedindetergentsandwatertreatment[1][2].---###4.[**ReactionwithAcidsandBases**](pplx://action/followup)-**[Acidification](pplx://action/followup)**:
\text{Na}_2\text{HPO}_4 + \text{HCl} \rightarrow \text{NaH}_2\text{PO}_4 + \text{NaCl} $$
Forms monosodium phosphate, shifting pH toward acidity.
-
Alkalinization :
\text{Na}_2\text{HPO}_4 + \text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + \text{H}_2\text{O} $$
Produces trisodium phosphate under strong alkaline conditions .
Key Physical and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 243–245°C (anhydrous) | |
| Density | 1.70 g/cm³ (anhydrous) | |
| Solubility in Water | ≥10 g/100 mL at 20°C | |
| Hygroscopicity | High (absorbs moisture rapidly) |
Scientific Research Applications
Phosphate dibasic-d2 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of phosphate buffers for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.
Industry: Applied in water treatment processes, food processing, and as a cleaning agent.
Mechanism of Action
Phosphate dibasic-d2 (sodium) exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to form sodium ions and hydrogen phosphate ions, which can react with hydrogen ions or hydroxide ions to stabilize the pH.
Comparison with Similar Compounds
Hydrated Forms of Sodium Phosphate Dibasic
Different hydration states influence solubility, stability, and usage:

Key Differences :
Sodium Phosphate Monobasic vs. Dibasic
Sodium phosphate monobasic (NaH₂PO₄) and dibasic are often used together to prepare buffer systems:
Table 2: Monobasic vs. Dibasic Properties
Functional Differences :
- Buffering Capacity: Dibasic salts neutralize acids, while monobasic salts resist alkalinity changes .
- Water Retention: Dibasic forms enhance water retention in surimi, whereas monobasic salts are less effective .
Comparison with Sodium Pyrophosphate
Sodium pyrophosphate (Na₄P₂O₇·10H₂O) differs in structure and reactivity:
Q & A
Q. How do I prepare phosphate buffer solutions using sodium phosphate dibasic for laboratory experiments?
Sodium phosphate dibasic is commonly combined with monobasic sodium phosphate to prepare buffered solutions. For a pH 7.2 buffer, dissolve 0.96 g monobasic sodium phosphate hydrate, 2.32 g dibasic sodium phosphate dihydrate, and 8.76 g NaCl in 900 mL water. Adjust to pH 7.2 ± 0.05 using 1 M NaOH, then dilute to 1 L and filter through a 0.45 µm membrane . For biological buffers (e.g., PBST), combine 0.01 M phosphate buffer with 0.15 M NaCl and surfactants like Tween 20, adjusting pH to 7.4 .
Q. What are the key differences between anhydrous and hydrated forms of sodium phosphate dibasic, and how do I select the appropriate form?
Hydration state impacts solubility and stability. For example:
- Anhydrous (Na₂HPO₄) : Preferred for high-precision buffer solutions due to consistent water content .
- Dihydrate (Na₂HPO₄·2H₂O) : Requires ≥99.5% purity for USP compliance .
- Dodecahydrate (Na₂HPO₄·12H₂O) : Used in applications requiring gradual pH adjustment; ensure 98–102% purity . Select based on experimental reproducibility and USP-grade specifications .
Q. Why is sodium phosphate dibasic critical in pharmaceutical formulation stability studies?
It maintains pH (e.g., 5.5 ± 0.2) in drug suspensions and solutions, preventing hydrolysis or precipitation. For example, in pharmacopeial assays, 8.9 g of dibasic dihydrate is dissolved in 100 mL water to standardize phosphate concentrations .
Advanced Research Questions
Q. How can sodium phosphate dibasic optimize mobile phase performance in HPLC separations?
Use 0.02 M dibasic sodium phosphate (pH 7.2) with 0.15 M NaCl to enhance peak resolution in protein or small-molecule chromatography. Filter the mobile phase to remove particulates that could damage columns . For ion-pair chromatography, add tetrapropylammonium chloride to improve retention of charged analytes .
Q. What analytical methods validate the purity of sodium phosphate dibasic in reagent-grade preparations?
- Assay for total phosphate : Gravimetric analysis using monobasic potassium phosphate as a reference (0.11 mg/mL) .
- Impurity testing : Iron content ≤0.05% via sulfosalicylic acid colorimetry; chloride ≤0.05% by argentometric titration .
- Loss on drying : Anhydrous forms should lose ≤1.0% mass at 130°C .
Q. How does the hydration state of sodium phosphate dibasic affect experimental reproducibility in enzymatic assays?
Hydrated forms (e.g., dodecahydrate) introduce variable water content, altering molarity and ionic strength. For kinetic studies, use anhydrous Na₂HPO₄ to standardize buffer molarity. Document hydration state in methods to ensure cross-lab reproducibility .
Q. What role does sodium phosphate dibasic play in stabilizing monoclonal antibodies during immunoassays?
In PBST buffers (pH 7.4), 0.01 M phosphate prevents antibody denaturation, while 0.05% Tween 20 reduces nonspecific binding. Add 0.5% BSA to further stabilize low-concentration antibodies (e.g., 2 mg/mL) in ELISA or Western blot protocols .
Methodological Notes
- Buffer Preparation : Always calibrate pH meters with NIST-traceable standards.
- Quality Control : Adhere to USP/ACS reagent specifications for critical applications .
- Contradictions : Some sources specify ≥99.5% purity for dihydrate , while others permit 97% for industrial grades . Validate purity based on experimental rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


